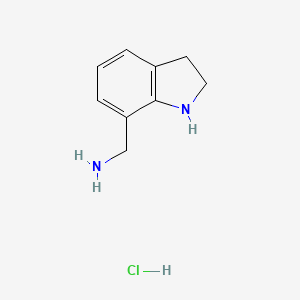

Indolin-7-ylmethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

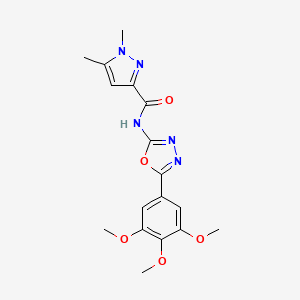

Indolin-7-ylmethanamine hydrochloride is a chemical compound with the CAS Number: 2247849-83-6 and a molecular weight of 184.67 . It is also known as 7-Aminoisaindoline. The compound belongs to the group of indoles, which are heterocyclic compounds that are found in many natural and synthetic molecules with significant biological activity .

Synthesis Analysis

While specific synthesis methods for Indolin-7-ylmethanamine hydrochloride were not found, indole derivatives are known to be synthesized from amino acids or through transamination . Indoline compounds have been used in the development and synthesis of various drugs, including anticancer and antibacterial drugs .Molecular Structure Analysis

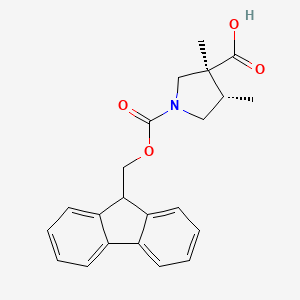

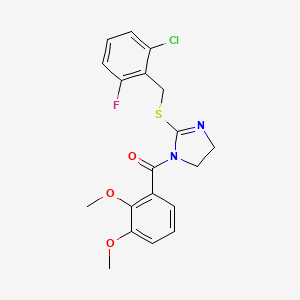

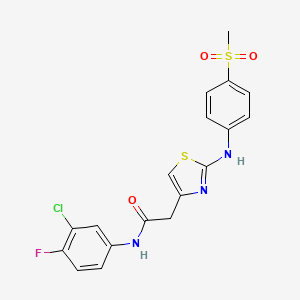

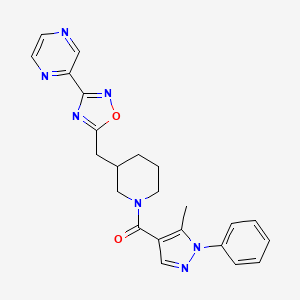

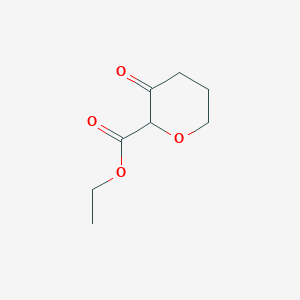

The molecular structure of Indolin-7-ylmethanamine hydrochloride consists of a total of 24 bonds. There are 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aliphatic), and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis

Indolin-7-ylmethanamine hydrochloride has a molecular weight of 184.67 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Pharmacological Potential

Indoline derivatives have shown significant promise in pharmacology, particularly as serotonin receptor agonists. For example, certain indoline compounds have demonstrated high-affinity binding to serotonin receptors, influencing behavioral and physiological responses in animal models, suggesting potential applications in treating psychiatric and neurological disorders (J. Martin et al., 1998). Furthermore, indoline-based compounds have been explored as acyl-CoA: cholesterol acyltransferase inhibitors, showing potential for anti-atherosclerotic and anti-hyperlipidemic drug development (S. Kamiya et al., 2000).

Anticancer Research

Indoline scaffolds have been investigated for their anticancer properties. Certain indoline compounds have shown potent anti-proliferative activity against various human cancer cell lines, indicating their potential as anticancer agents. These compounds have been evaluated for their effects on cell cycle progression, induction of apoptosis, and inhibition of cancer cell growth in vivo (Wagdy M. Eldehna et al., 2018).

Neuroprotection and Alzheimer's Disease

Indoline derivatives have also been explored for their neuroprotective effects and potential applications in treating Alzheimer's disease. Research has shown that certain carbamate derivatives of indolines exhibit both acetylcholinesterase and butyrylcholinesterase inhibitory activities, along with antioxidant properties, suggesting their use in multifunctional therapies for neurodegenerative disorders (Inessa Yanovsky et al., 2012).

Material Science and Corrosion Inhibition

In the field of material science, 3-amino alkylated indoles, a class of indoline derivatives, have been studied for their corrosion inhibitory properties on mild steel in acidic environments. These compounds have shown to effectively reduce corrosion through adsorption on the steel surface, highlighting their potential applications in industrial corrosion protection (C. Verma et al., 2016).

Orientations Futures

Indole derivatives, including Indolin-7-ylmethanamine hydrochloride, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The synthesis and pharmacological activity of indoline derivatives are areas of ongoing research, with the aim of adding the indoline component to the toolbox of medicinal chemists .

Mécanisme D'action

Mode of Action

It is known that many indole derivatives have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Indolin-7-ylmethanamine hydrochloride may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that Indolin-7-ylmethanamine hydrochloride might also interact with similar biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , it is plausible that this compound could have a wide range of effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

2,3-dihydro-1H-indol-7-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-6-8-3-1-2-7-4-5-11-9(7)8;/h1-3,11H,4-6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHZNVZZVXFXKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolin-7-ylmethanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2853922.png)

![N-Ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2853929.png)

![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)